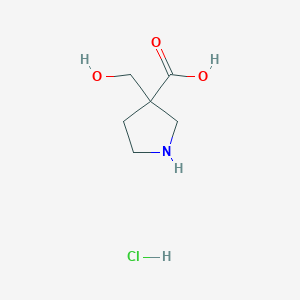![molecular formula C20H12ClN3O4 B2635194 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 328254-94-0](/img/structure/B2635194.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide” is a chemical compound with the molecular formula C19H13N3O2 . It has an average mass of 315.325 Da and a monoisotopic mass of 315.100769 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzoxazole ring attached to a phenyl ring via a nitrogen atom . The SMILES notation for this compound isc1ccc2c(c1)nc(o2)c3ccc(cc3)NC(=O)c4cccnc4 . Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its polar surface area is 68 Å^2, and it has a molar volume of 236.9±3.0 cm^3 .Scientific Research Applications
Benzoxazoles in Medicinal Chemistry
Benzoxazoles, including derivatives and related compounds, are significant in medicinal chemistry due to their diverse biological activities. They have been explored for their potential as therapeutic agents, with studies highlighting synthetic approaches to enhance their pharmacological profiles. For instance, the synthesis and biological evaluation of guanidinobenzazoles demonstrate the ongoing efforts to develop compounds with enhanced cytotoxic, anti-proliferative, and other therapeutic properties (Rosales-Hernández et al., 2022).
Environmental Impacts and Stability Studies
Research has also delved into the environmental behavior and degradation pathways of related chemical entities, providing insights into their stability, degradation products, and potential environmental impacts. For example, studies on compounds like nitisinone have shown the importance of understanding their stability under various conditions, which could inform the environmental and safety assessments of chemically similar compounds (Barchańska et al., 2019).
Antimicrobial and Antiviral Applications
Benzoxazole derivatives have been studied for their antimicrobial and antiviral properties, highlighting their potential use in treating infectious diseases. The exploration of nitazoxanide, a nitrothiazole derivative, against a wide range of infections underscores the therapeutic potential of benzoxazole-related compounds in addressing microbial and viral infections (Bharti et al., 2021).
Material Science Applications
In material science, benzoxazole derivatives have been investigated for their utility in developing new materials, such as plastic scintillators, demonstrating the versatility of benzoxazole-based compounds in various scientific and industrial applications (Salimgareeva & Kolesov, 2005).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c21-16-10-9-14(24(26)27)11-15(16)19(25)22-13-7-5-12(6-8-13)20-23-17-3-1-2-4-18(17)28-20/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZXHDXKUKBXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)
![2-[1-(2-chloroquinolin-4-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2635116.png)


![1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635119.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B2635123.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2635127.png)


